Isoamyl pentachlorophenyl ether Isoamyl pentachlorophenyl ether
Brand Name: Vulcanchem
CAS No.: 63918-79-6
VCID: VC19431574
InChI: InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3
SMILES:
Molecular Formula: C11H11Cl5O
Molecular Weight: 336.5 g/mol

Isoamyl pentachlorophenyl ether

CAS No.: 63918-79-6

Cat. No.: VC19431574

Molecular Formula: C11H11Cl5O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Isoamyl pentachlorophenyl ether - 63918-79-6

Specification

CAS No. 63918-79-6
Molecular Formula C11H11Cl5O
Molecular Weight 336.5 g/mol
IUPAC Name 1,2,3,4,5-pentachloro-6-(3-methylbutoxy)benzene
Standard InChI InChI=1S/C11H11Cl5O/c1-5(2)3-4-17-11-9(15)7(13)6(12)8(14)10(11)16/h5H,3-4H2,1-2H3
Standard InChI Key PKDCVWRKTAWUET-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Properties

Isoamyl pentachlorophenyl ether (C11_{11}H11_{11}Cl5_5O) consists of a pentachlorinated phenyl ring bonded via an ether linkage to an isoamyl group. The molecular structure imparts significant steric hindrance and electronic effects due to the electron-withdrawing chlorine atoms and the bulky alkyl chain.

Molecular Characteristics

  • Molecular Formula: C11_{11}H11_{11}Cl5_5O

  • Molecular Weight: 336.25 g/mol

  • IUPAC Name: 1-(Pentachlorophenoxy)-3-methylbutane

The compound’s structure aligns with aryl alkyl ethers, where the phenyl group is fully chlorinated at all five available positions. This chlorination pattern enhances stability against degradation while increasing hydrophobicity .

Physicochemical Properties

While direct measurements for isoamyl pentachlorophenyl ether are unavailable, properties can be inferred from related compounds:

PropertyPentachlorophenol Methyl Pentachlorophenyl Ether Isoamyl Pentachlorophenyl Ether (Predicted)
Melting Point (°C)191Not reported<50 (liquid at room temperature)
Boiling Point (°C)309–310 (decomposes)Not reported>300 (with decomposition)
Water Solubility (mg/L)14 (pH 5)<1<0.1
Log Kow_{ow}5.05.3~6.0

The isoamyl chain significantly reduces water solubility compared to PCP, favoring partitioning into lipid-rich environments. Its vapor pressure is expected to be extremely low (<105^{-5} Pa), minimizing atmospheric mobility .

Synthesis and Reactivity

Williamson Ether Synthesis

The most plausible route involves a Williamson ether synthesis, where a pentachlorophenoxide anion reacts with isoamyl bromide or iodide. This SN_N2 mechanism proceeds as follows:

  • Deprotonation: Pentachlorophenol (pKa_a ≈ 4.7 ) is treated with a strong base (e.g., NaH) to form the phenoxide nucleophile.

  • Alkylation: The phenoxide attacks isoamyl halide, displacing the halide ion.

C6Cl5O+C5H11BrC6Cl5OC5H11+Br\text{C}_6\text{Cl}_5\text{O}^- + \text{C}_5\text{H}_{11}\text{Br} \rightarrow \text{C}_6\text{Cl}_5\text{O}-\text{C}_5\text{H}_{11} + \text{Br}^-

This method is well-established for aryl ethers, though steric hindrance from the isoamyl group may reduce reaction efficiency .

Alternative Pathways

Toxicological Profile

Acute and Chronic Toxicity

While no specific data exist for isoamyl pentachlorophenyl ether, its structural similarity to PCP suggests comparable mechanisms of toxicity:

  • Mitochondrial Uncoupling: Disruption of oxidative phosphorylation, leading to hyperthermia and metabolic acidosis .

  • Immunotoxicity: Suppression of antibody production and thymic atrophy observed in PCP-exposed animals .

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies PCP as Group 2B (possibly carcinogenic), implying potential risks for its derivatives .

Metabolic Fate

  • Hydrolysis: Under alkaline conditions, the ether bond may cleave to regenerate PCP and isoamyl alcohol.

  • Oxidation: Cytochrome P450 enzymes could hydroxylate the isoamyl chain, forming polar metabolites excreted via urine .

Environmental Behavior and Persistence

Bioaccumulation

The high log Kow_{ow} (~6.0) predicts significant bioaccumulation in aquatic organisms. A study on methyl pentachlorophenyl ether demonstrated biomagnification factors >10,000 in fish , suggesting similar behavior for the isoamyl analog.

Degradation Pathways

  • Photolysis: Limited by the compound’s low water solubility and absorption spectrum.

  • Microbial Degradation: Anaerobic dechlorination may occur in sediments, producing tetra- and trichlorinated derivatives .

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